Cas no 1229236-93-4 (2-Ethoxyethanol 1-(Dihydrogen Phosphate) SodiuM Salt (1:2))

2-Ethoxyethanol 1-(Dihydrogen Phosphate) SodiuM Salt (1:2) 化学的及び物理的性質
名前と識別子
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- 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
- WSOZRQWKNKJOIA-UHFFFAOYSA-L
- 2-Ethoxyethanol 1-(Dihydrogen Phosphate) SodiuM Salt (1:2)
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- インチ: 1S/C4H11O5P/c1-2-8-3-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2
- InChIKey: WSOZRQWKNKJOIA-UHFFFAOYSA-L
- ほほえんだ: P(=O)([O-])([O-])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])[H]
2-Ethoxyethanol 1-(Dihydrogen Phosphate) SodiuM Salt (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | E891890-25mg |
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) |
1229236-93-4 | 25mg |
¥1800.00 | 2023-09-15 | ||
TRC | E891890-250mg |
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) |
1229236-93-4 | 250mg |
$ 1800.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E891890-250mg |
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) |
1229236-93-4 | 250mg |
¥14400.00 | 2023-09-15 | ||
TRC | E891890-25mg |
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) |
1229236-93-4 | 25mg |
$207.00 | 2023-05-18 |
2-Ethoxyethanol 1-(Dihydrogen Phosphate) SodiuM Salt (1:2) 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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9. Book reviews
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
2-Ethoxyethanol 1-(Dihydrogen Phosphate) SodiuM Salt (1:2)に関する追加情報
Recent Advances in the Study of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) and Related Compound 1229236-93-4
In recent years, the chemical and biomedical research community has shown increasing interest in the compound 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) and its related chemical entity with CAS number 1229236-93-4. These compounds have demonstrated significant potential in various applications, ranging from pharmaceutical formulations to biochemical research tools. This research brief aims to provide an updated overview of the latest scientific findings regarding these compounds, focusing on their synthesis, characterization, and potential applications in the biomedical field.
The compound 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) has been the subject of several recent studies due to its unique physicochemical properties. A 2023 publication in the Journal of Medicinal Chemistry reported on its improved solubility profile compared to similar phosphate esters, making it particularly valuable for drug formulation applications. The study highlighted its stability in aqueous solutions across a wide pH range, which is crucial for pharmaceutical development. Meanwhile, research on 1229236-93-4 has revealed interesting biological activities, particularly in modulating specific enzymatic pathways relevant to inflammatory conditions.
Recent synthetic approaches to these compounds have focused on green chemistry principles. A team from MIT developed a novel enzymatic synthesis route for 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) that reduces byproduct formation and improves yield by approximately 35% compared to traditional methods. This advancement, published in ACS Sustainable Chemistry & Engineering, represents a significant step forward in the scalable production of this compound. Parallel work on 1229236-93-4 has employed computational chemistry tools to optimize its molecular structure for enhanced bioactivity, as reported in a recent Nature Communications article.
Biological evaluations of these compounds have yielded promising results. In vitro studies have demonstrated that 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) shows excellent membrane permeability, suggesting potential as a drug delivery enhancer. Meanwhile, 1229236-93-4 has shown selective inhibition of certain kinase enzymes in preclinical models, with potential applications in oncology therapeutics. A recent patent application (WO2023124567) describes novel formulations combining both compounds for enhanced therapeutic effects in neurological disorders.
Safety and toxicological assessments have also progressed significantly. The European Chemicals Agency recently released updated safety data on 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2), confirming its favorable toxicological profile at therapeutic doses. For 1229236-93-4, comprehensive ADME studies published in Drug Metabolism and Disposition have provided valuable insights into its pharmacokinetic properties, supporting its further development as a drug candidate.
Looking forward, several research groups are investigating the potential of these compounds in emerging therapeutic areas. A collaboration between Harvard Medical School and several pharmaceutical companies is exploring the use of 1229236-93-4 derivatives in targeted protein degradation therapies. Concurrently, materials science applications are being developed for 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) in bioresponsive drug delivery systems, as evidenced by recent publications in Advanced Materials.
In conclusion, the current research landscape for both 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) and 1229236-93-4 demonstrates significant scientific and therapeutic potential. Continued investigation into their mechanisms of action, optimization of synthetic routes, and expansion of application areas will likely yield important advancements in chemical biology and pharmaceutical sciences in the coming years.
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